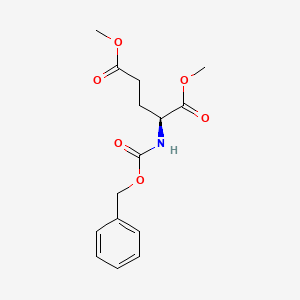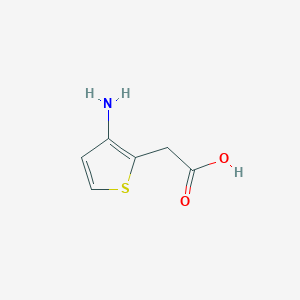
4,4'-(1,3-Phenylenebis(oxy))dibenzoic acid
概要
説明
4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid is an organic compound with the molecular formula C20H14O6. It is characterized by the presence of two benzoic acid groups connected through a 1,3-phenylenebis(oxy) linkage. This compound is known for its applications in the synthesis of metal-organic frameworks and coordination polymers due to its ability to form stable structures with metal ions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid is widely used in scientific research due to its versatile properties:
作用機序
The mechanism of action of 4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid involves its ability to form stable complexes with metal ions. The carboxylic acid groups can coordinate with metal ions, leading to the formation of metal-organic frameworks or coordination polymers. These structures exhibit unique properties, such as high surface area and selective adsorption, which are exploited in various applications .
類似化合物との比較
- 4,4’-(1,2-Phenylenebis(oxy))dibenzoic acid
- 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid
- 4,4’-(1,3-Phenylenebis(methylene))bis(oxy)dibenzoic acid)
Comparison:
- 4,4’-(1,2-Phenylenebis(oxy))dibenzoic acid: Similar structure but with a 1,2-phenylene linkage, leading to different coordination properties.
- 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid: The 1,4-phenylene linkage results in a more linear structure, affecting the stability and reactivity of the resulting complexes.
- 4,4’-(1,3-Phenylenebis(methylene))bis(oxy)dibenzoic acid: The presence of methylene groups introduces flexibility in the structure, which can influence the formation and properties of coordination polymers .
特性
IUPAC Name |
4-[3-(4-carboxyphenoxy)phenoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-19(22)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVBIZTCZUVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3181300.png)

![(2'-Chloro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B3181312.png)



